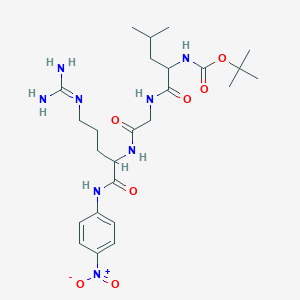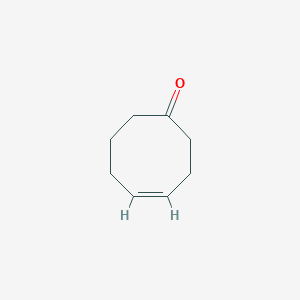
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidinone ring substituted with a 4-chlorophenyl group and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and phenylacetic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the piperidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antitumor properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) can be compared with other similar compounds, such as:
2-Piperidinone,4-(4-chlorophenyl)-3-phenyl-, trans-(9CI): This isomer differs in the spatial arrangement of the substituents, which can lead to differences in chemical reactivity and biological activity.
2-Piperidinone,3-[(4-chlorophenyl)sulfonylmethyl]-1-(3-hydroxypropyl)-1: This compound has additional functional groups, which can impart different properties and applications.
The uniqueness of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16ClNO |
|---|---|
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
(3R,4S)-3-(4-chlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-14-8-6-13(7-9-14)16-15(10-11-19-17(16)20)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,19,20)/t15-,16+/m1/s1 |
InChI-Schlüssel |
GXMMERGBGMKTND-CVEARBPZSA-N |
Isomerische SMILES |
C1CNC(=O)[C@H]([C@H]1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)



![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)




![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)


